[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the preparation of the individual pyrazole rings through cyclization reactions involving hydrazine and 1,3-diketones. Subsequent steps involve the introduction of methyl, ethyl, and fluoro substituents through alkylation and fluorination reactions. The final step is the coupling of the two pyrazole rings via a methylamine linker under controlled conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted pyrazole ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity by forming stable complexes. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine can be compared with other pyrazole derivatives, such as:
(1,3-dimethyl-1H-pyrazol-4-yl)methylamine: Lacks the fluoro and ethyl substituents, making it less versatile.
(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methylamine:
(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but without the fluoro substituent, affecting its reactivity and interactions.
Properties
CAS No. |
1856091-18-3 |
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Molecular Formula |
C13H20FN5 |
Molecular Weight |
265.33 g/mol |
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C13H20FN5/c1-5-19-13(14)12(10(3)17-19)7-15-6-11-8-18(4)16-9(11)2/h8,15H,5-7H2,1-4H3 |
InChI Key |
IAOQDLHKVVVLOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CN(N=C2C)C)F |
Origin of Product |
United States |
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